molecular formula C20H22Cl5NO2 B12717541 Benzoic acid, 2,4-dichloro-, 2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl ester, hydrochloride CAS No. 119585-11-4

Benzoic acid, 2,4-dichloro-, 2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl ester, hydrochloride

Cat. No.: B12717541
CAS No.: 119585-11-4
M. Wt: 485.7 g/mol
InChI Key: SHABSCWKZNVUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2,4-dichloro-, 2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl ester, hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamino group, contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2,4-dichloro-, 2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl ester, hydrochloride typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the ester bond: This can be achieved through esterification reactions where benzoic acid derivatives react with alcohols in the presence of acid catalysts.

    Introduction of chlorine atoms: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce chlorine atoms at specific positions on the aromatic ring.

    Addition of the dimethylamino group: This step often involves nucleophilic substitution reactions where a dimethylamino group is introduced using reagents like dimethylamine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,4-dichloro-, 2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ester group into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2,4-dichloro-, 2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl ester, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzoic acid, 2,4-dichloro-, 2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl ester, hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the dimethylamino group enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures but different substituents on the aromatic ring.

    Chlorinated esters: Esters containing chlorine atoms at various positions.

    Dimethylamino compounds: Molecules with a dimethylamino group attached to different frameworks.

Uniqueness

Benzoic acid, 2,4-dichloro-, 2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl ester, hydrochloride is unique due to the specific combination of chlorine atoms and the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

119585-11-4

Molecular Formula

C20H22Cl5NO2

Molecular Weight

485.7 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl] 2,4-dichlorobenzoate;hydrochloride

InChI

InChI=1S/C20H21Cl4NO2.ClH/c1-25(2)9-3-4-14(13-5-8-17(22)19(24)10-13)12-27-20(26)16-7-6-15(21)11-18(16)23;/h5-8,10-11,14H,3-4,9,12H2,1-2H3;1H

InChI Key

SHABSCWKZNVUHW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.